molecular formula C16H14BrN5OS B12133961 N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12133961
M. Wt: 404.3 g/mol
InChI Key: UJBBRCYIEQGGMR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-4-yl moiety at position 5. The triazole ring is linked via a sulfanyl group to an acetamide scaffold, which is further substituted with a 4-bromophenyl group. Its structural complexity and functional group diversity make it a subject of interest in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C16H14BrN5OS

Molecular Weight

404.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14BrN5OS/c1-22-15(11-6-8-18-9-7-11)20-21-16(22)24-10-14(23)19-13-4-2-12(17)3-5-13/h2-9H,10H2,1H3,(H,19,23)

InChI Key

UJBBRCYIEQGGMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole ring, pyridine/phenyl moieties, and acetamide-linked groups, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Triazole Substituents (Position 4,5) Acetamide Substituent Key Biological Activity Reference
Target Compound 4-methyl, 5-pyridin-4-yl N-(4-bromophenyl) Not explicitly reported -
VUAA-1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 4-ethyl, 5-pyridin-3-yl N-(4-ethylphenyl) Orco agonist (insect odorant receptor)
OLC-12 (N-(4-isopropylphenyl)-2-[[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 4-ethyl, 5-pyridin-4-yl N-(4-isopropylphenyl) Orco agonist
KA3 (N-substituted aryl derivative) 4-(carbamoyl methyl aryl), 5-pyridin-4-yl Varied aryl groups Antimicrobial, antioxidant
477329-23-0 (N-(4-methoxyphenyl)-2-[[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]thio]acetamide) 4-(4-bromophenyl), 5-pyridin-3-yl N-(4-methoxyphenyl) Unknown
GPR-17 agonist (2-[[5-(3-morpholinosulfonylphenyl)-4-(4-trifluoromethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-isopropylphenylacetamide) 4-aryl, 5-aryl N-isopropylphenyl G protein-coupled receptor modulation

Key Structural Differences

Triazole Substituents :

  • The target compound’s methyl group at position 4 contrasts with ethyl (VUAA-1, OLC-12) or aryl (KA3, 477329-23-0) substituents. Smaller alkyl groups may enhance metabolic stability compared to bulkier aryl groups .
  • Pyridine Position : Pyridin-4-yl (target, OLC-12) vs. pyridin-3-yl (VUAA-1, 477329-23-0). The nitrogen position in pyridine affects hydrogen-bonding interactions with biological targets .

Bromine’s steric bulk may hinder binding in some receptors but enhance affinity in others (e.g., halogen bonding in enzyme active sites) .

Physicochemical Properties

  • Molecular Weight : The target compound (MW: ~435 g/mol) is heavier than VUAA-1 (MW: ~409 g/mol) due to bromine, which may influence bioavailability .

Research Findings and Implications

  • Synthetic Accessibility : The target compound can be synthesized via a three-step protocol similar to KA3 derivatives (): (1) cyclization of dithiocarbazates, (2) thiol alkylation with 2-bromoacetamide, and (3) substitution of the acetamide phenyl group.
  • Structure-Activity Relationship (SAR) :
    • Triazole Position 4 : Methyl groups (target) may confer better metabolic stability than ethyl (VUAA-1) but lower receptor activation potency .
    • Pyridine Position : Pyridin-4-yl (target) could enhance π-stacking in enzyme pockets compared to pyridin-3-yl .

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